molecular formula C7H9BrO4 B11952633 Dimethyl (2-bromoethylidene)propanedioate CAS No. 69231-27-2

Dimethyl (2-bromoethylidene)propanedioate

Cat. No.: B11952633
CAS No.: 69231-27-2
M. Wt: 237.05 g/mol
InChI Key: HHOYCTUYMUTAQF-UHFFFAOYSA-N
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Description

Dimethyl (2-bromoethylidene)propanedioate is a chemical compound with the molecular formula C7H9BrO4 It is a derivative of propanedioic acid, where two ester groups are attached to the central carbon atom, and a bromoethylidene group is attached to one of the ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-bromoethylidene)propanedioate can be synthesized through several methods. One common approach involves the bromination of dimethyl propanedioate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like a radical initiator. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-bromoethylidene)propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromine atom in substitution reactions.

    Catalysts: Radical initiators or bases can facilitate various reactions involving this compound.

    Solvents: Common solvents used in these reactions include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with nucleophiles can produce a variety of functionalized compounds .

Scientific Research Applications

Dimethyl (2-bromoethylidene)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules through various chemical transformations.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use in drug development.

    Industry: This compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl (2-bromoethylidene)propanedioate involves its reactivity with nucleophiles and other chemical species. The bromine atom serves as a reactive site for substitution and addition reactions, while the ester groups influence the compound’s reactivity and stability. The molecular targets and pathways involved in these reactions depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A related compound with two ester groups attached to a central carbon atom, but without the bromoethylidene group.

    Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups instead of methyl ester groups.

    Methyl bromoacetate: Contains a bromine atom and an ester group but lacks the additional ester group present in dimethyl (2-bromoethylidene)propanedioate.

Uniqueness

Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

69231-27-2

Molecular Formula

C7H9BrO4

Molecular Weight

237.05 g/mol

IUPAC Name

dimethyl 2-(2-bromoethylidene)propanedioate

InChI

InChI=1S/C7H9BrO4/c1-11-6(9)5(3-4-8)7(10)12-2/h3H,4H2,1-2H3

InChI Key

HHOYCTUYMUTAQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CCBr)C(=O)OC

Origin of Product

United States

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